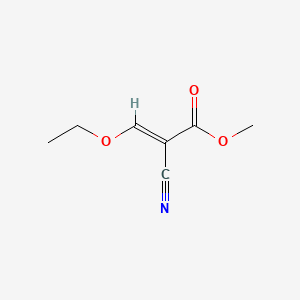

Methyl 2-cyano-3-ethoxyacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-cyano-3-ethoxyacrylate is an organic compound with the molecular formula C7H9NO3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both cyano and ester functional groups, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxyacrylate can be synthesized through the reaction of methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride. The reaction is typically carried out under reflux conditions for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-cyano-3-ethoxyacrylate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Condensation Reactions: It can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Condensation Reactions: Amines or other nucleophiles in the presence of a catalyst or under heating conditions.

Major Products Formed:

Nucleophilic Addition: Formation of substituted acrylates.

Ester Hydrolysis: Formation of cyanoacetic acid and ethanol.

Condensation Reactions: Formation of imines or other nitrogen-containing compounds.

Applications De Recherche Scientifique

Methyl 2-cyano-3-ethoxyacrylate has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It can be used in the preparation of polymers and copolymers with specific properties.

Material Science: It is employed in the development of advanced materials with unique chemical and physical properties.

Biological Research: It is used in the synthesis of bioactive molecules and as a building block for drug discovery.

Mécanisme D'action

The mechanism of action of methyl 2-cyano-3-ethoxyacrylate involves its reactivity with nucleophiles due to the presence of the cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of a methyl group.

Methyl cyanoacetate: Lacks the ethoxy group, making it less reactive in certain reactions.

Methyl 2-cyanoacrylate: Known for its use in adhesives, it has a different reactivity profile due to the absence of the ethoxy group.

Uniqueness: Methyl 2-cyano-3-ethoxyacrylate is unique due to the presence of both cyano and ester groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.

Activité Biologique

Methyl 2-cyano-3-ethoxyacrylate (MCE) is an organic compound with the molecular formula C7H9NO3, recognized for its significant role in organic synthesis and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its colorless to pale yellow liquid form. It contains both cyano and ester functional groups, which contribute to its reactivity and utility in various chemical reactions.

Synthesis Methods:

MCE can be synthesized through a reaction involving methyl cyanoacetate and triethyl orthoformate in the presence of acetic anhydride, typically under reflux conditions. This method allows for the efficient production of MCE as a versatile intermediate in organic synthesis .

The biological activity of MCE is primarily attributed to its reactivity with nucleophiles due to the presence of cyano and ester groups. These functional groups enable MCE to participate in various chemical reactions, leading to the formation of new compounds that can exhibit biological activity.

Types of Reactions:

- Nucleophilic Addition : The cyano group engages in nucleophilic addition reactions, forming new carbon-carbon bonds.

- Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield corresponding carboxylic acids and alcohols.

- Condensation Reactions : MCE can undergo condensation with amines or other nucleophiles to form imines or related derivatives .

Biological Applications

This compound has been employed in various biological contexts, particularly in drug discovery and the synthesis of bioactive molecules. Its applications include:

- Organic Synthesis : Serving as an intermediate for pharmaceuticals and agrochemicals.

- Polymer Chemistry : Utilized in creating polymers with specific properties.

- Material Science : Involved in developing advanced materials with unique chemical characteristics .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of MCE derivatives against Dengue Virus (DENV). The results indicated that certain substituted derivatives exhibited significant potency against DENV-2. For instance, a compound derived from MCE showed an effective concentration (EC50) of 0.062 μM against DENV-2, demonstrating the potential of MCE in antiviral drug development .

Case Study 2: Synthesis of Pyrimidines

Research highlighted the use of MCE in synthesizing novel pyrimidine derivatives. The reaction between MCE and nucleophilic amidines resulted in a mixture of products, showcasing its utility as a building block for complex organic molecules. The yields were reported to be satisfactory, indicating the effectiveness of MCE in multi-step synthetic pathways .

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29096-99-9 |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | methyl 2-cyano-3-ethoxyprop-2-enoate |

| Boiling Point | Not available |

| Toxicity | Harmful if swallowed |

Table 2: Antiviral Activity Against DENV

| Compound | EC50 (μM) |

|---|---|

| MCE Derivative A | 0.062 |

| MCE Derivative B | 1.8 |

| MCE Derivative C | >5 |

Propriétés

Numéro CAS |

29096-99-9 |

|---|---|

Formule moléculaire |

C7H9NO3 |

Poids moléculaire |

155.15 g/mol |

Nom IUPAC |

methyl 2-cyano-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |

Clé InChI |

FYXVHJJZGRTONS-UHFFFAOYSA-N |

SMILES |

CCOC=C(C#N)C(=O)OC |

SMILES isomérique |

CCO/C=C(\C#N)/C(=O)OC |

SMILES canonique |

CCOC=C(C#N)C(=O)OC |

Key on ui other cas no. |

29096-99-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.